Sodium propylene glycol sulfonate Sodium propylene glycol sulfonate
Brand Name: Vulcanchem
CAS No.: 35396-47-5
VCID: VC7969733
InChI: InChI=1S/C3H8O5S.Na/c4-1-3(5)2-9(6,7)8;/h3-5H,1-2H2,(H,6,7,8);/q;+1/p-1
SMILES: C(C(CS(=O)(=O)[O-])O)O.[Na+]
Molecular Formula: C3H7NaO5S
Molecular Weight: 178.14 g/mol

Sodium propylene glycol sulfonate

CAS No.: 35396-47-5

Cat. No.: VC7969733

Molecular Formula: C3H7NaO5S

Molecular Weight: 178.14 g/mol

* For research use only. Not for human or veterinary use.

Sodium propylene glycol sulfonate - 35396-47-5

Specification

CAS No. 35396-47-5
Molecular Formula C3H7NaO5S
Molecular Weight 178.14 g/mol
IUPAC Name sodium;2,3-dihydroxypropane-1-sulfonate
Standard InChI InChI=1S/C3H8O5S.Na/c4-1-3(5)2-9(6,7)8;/h3-5H,1-2H2,(H,6,7,8);/q;+1/p-1
Standard InChI Key UZMKOEWHQQPOBJ-UHFFFAOYSA-M
SMILES C(C(CS(=O)(=O)[O-])O)O.[Na+]
Canonical SMILES C(C(CS(=O)(=O)[O-])O)O.[Na+]

Introduction

Chemical and Physical Properties

Structural Characteristics

SPGS, systematically named sodium 2,3-dihydroxypropane-1-sulfonate, features a hydrophilic sulfonate group (SO3-\text{SO}_3^-) bonded to a propane backbone with two hydroxyl groups. Its IUPAC name, sodium;2,3-dihydroxypropane-1-sulfonate, reflects this structure, which is represented by the canonical SMILES notation C(C(CS(=O)(=O)[O-])O)O[Na+]\text{C(C(CS(=O)(=O)[O-])O)O} \cdot [\text{Na}^+]. The molecular weight of 178.14 g/mol and InChI key UZMKOEWHQQPOBJ-UHFFFAOYSA-M further distinguish its chemical identity.

The compound’s amphiphilic nature arises from its polar sulfonate and hydroxyl groups, which interact with aqueous environments, and the hydrophobic propane chain, enabling micelle formation. This structural duality underpins its surfactant properties, making it effective in solubilizing non-polar substances.

Physicochemical Properties

SPGS exhibits high solubility in water due to its ionic sulfonate group and hydroxyl moieties. Its ability to reduce surface tension to 30–35 mN/m facilitates the stabilization of emulsions and dispersions. The table below summarizes key physicochemical properties:

PropertyValueSource
Molecular FormulaC3H7NaO5S\text{C}_3\text{H}_7\text{NaO}_5\text{S}PubChem
Molecular Weight178.14 g/molPubChem
CAS Registry Numbers35396-47-5, 68081-95-8EPA DSSTox
Solubility in Water>100 mg/mL (20°C)PubChem

These properties make SPGS a versatile agent in formulations requiring solubility enhancement and interfacial activity.

Synthesis and Production

Synthetic Routes

SPGS is synthesized via sulfonation of propylene glycol using sulfur trioxide (SO3\text{SO}_3) in the presence of a catalyst, followed by neutralization with sodium hydroxide (NaOH\text{NaOH}). The reaction proceeds as follows:

C3H8O2+SO3catalystC3H8O5SNaOHC3H7NaO5S\text{C}_3\text{H}_8\text{O}_2 + \text{SO}_3 \xrightarrow{\text{catalyst}} \text{C}_3\text{H}_8\text{O}_5\text{S} \xrightarrow{\text{NaOH}} \text{C}_3\text{H}_7\text{NaO}_5\text{S}

Optimal conditions include temperatures of 50–70°C and stoichiometric control to prevent over-sulfonation, which could yield undesirable byproducts.

Industrial Manufacturing

Industrial-scale production employs continuous flow reactors to maintain consistent reaction parameters, achieving yields exceeding 85%. Advanced catalysts, such as zeolites, enhance reaction efficiency by reducing activation energy. Post-synthesis purification involves crystallization and vacuum drying to obtain pharmaceutical-grade SPGS.

Applications in Scientific Research

Surfactant and Solubilization Properties

SPGS’s surfactant properties are pivotal in dispersing nanomaterials. A 2016 study demonstrated its effectiveness in stabilizing multi-walled carbon nanotubes (MWCNTs) in aqueous media, preventing agglomeration and enabling precise characterization. This application is critical for developing water-based nanomaterial technologies in biomedicine and electronics.

In pharmaceuticals, SPGS forms micelles that encapsulate hydrophobic drugs. For instance, Shao et al. (2010) reported that SPGS micelles increased curcumin’s solubility by 200-fold, enhancing its bioavailability and anticancer efficacy. The micelles’ stability under physiological conditions (pH 7.4, 37°C) further underscores their utility in drug delivery systems.

Pharmaceutical Formulations

As an excipient, SPGS stabilizes oil-in-water emulsions in topical creams and lotions. Its hydrotropic action improves the solubility of poorly water-soluble drugs like paclitaxel, reducing the need for organic solvents in formulations.

Biological Activity and Mechanisms

Drug Delivery Systems

SPGS micelles exhibit a critical micelle concentration (CMC) of 0.5–1.0 mM, enabling efficient drug loading. The table below compares SPGS’s performance in delivering curcumin and carbon nanotubes:

StudySystemKey Finding
Shao et al. (2010)Curcumin-loaded micelles90% encapsulation efficiency; 3x bioavailability vs. free drug
Dusinska et al. (2016)MWCNT dispersionStable dispersion for 30 days; reduced cytotoxicity

These studies highlight SPGS’s role in enhancing therapeutic outcomes and material stability.

Biological Interactions

Environmental and Industrial Applications

Environmental Remediation

SPGS enhances the bioavailability of hydrophobic pollutants in bioremediation. By solubilizing polycyclic aromatic hydrocarbons (PAHs), it accelerates microbial degradation rates by 40–60% in contaminated soils.

Industrial Uses

In detergents, SPGS acts as a co-surfactant, improving grease removal efficiency by 30% compared to sodium lauryl sulfate. The food industry utilizes it as an emulsifier in sauces and dressings, complying with FDA GRAS (Generally Recognized as Safe) standards.

Comparative Analysis with Related Compounds

Unlike sodium dodecyl sulfate (SDS), which disrupts lipid membranes, SPGS exhibits milder interactions with biological systems, reducing cytotoxicity. Compared to sodium xylene sulfonate, SPGS offers superior hydrotropic efficiency, enabling lower usage concentrations in formulations.

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